Cas no 2877767-02-5 (4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride)

4,4-Difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride is a fluorinated piperidine derivative with potential applications in pharmaceutical and agrochemical research. The compound features a difluorinated piperidine core, enhancing its metabolic stability and lipophilicity, which may improve bioavailability. The 4-fluoronaphthalene moiety contributes to its aromatic character, potentially influencing binding interactions in biological systems. The hydrochloride salt form ensures improved solubility and handling properties. This structurally unique molecule is of interest for medicinal chemistry, particularly in the development of CNS-targeting agents or enzyme inhibitors, due to its fluorine-rich scaffold. Its well-defined synthetic route allows for consistent purity, making it suitable for exploratory studies in drug discovery and chemical biology.
4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride structure
2877767-02-5 structure
Product name:4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride
CAS No:2877767-02-5
MF:C16H17ClF3N
MW:315.761093854904
CID:5331341
PubChem ID:165434134

4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride
    • AKOS040854001
    • F1915-8744
    • 2877767-02-5
    • 4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine
    • Piperidine, 4,4-difluoro-1-[(4-fluoro-1-naphthalenyl)methyl]-, hydrochloride (1:1)
    • Inchi: 1S/C16H16F3N.ClH/c17-15-6-5-12(13-3-1-2-4-14(13)15)11-20-9-7-16(18,19)8-10-20;/h1-6H,7-11H2;1H
    • InChI Key: UCMVKFNCHKEISI-UHFFFAOYSA-N
    • SMILES: N1(CC2=C3C(C=CC=C3)=C(F)C=C2)CCC(F)(F)CC1.[H]Cl

Computed Properties

  • Exact Mass: 315.1001617g/mol
  • Monoisotopic Mass: 315.1001617g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 324
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 3.2Ų

4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1915-8744-20μmol
4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride
2877767-02-5 90%+
20μl
$118.5 2023-04-20
Life Chemicals
F1915-8744-1mg
4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride
2877767-02-5 90%+
1mg
$81.0 2023-04-20
Life Chemicals
F1915-8744-3mg
4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride
2877767-02-5 90%+
3mg
$94.5 2023-04-20
Life Chemicals
F1915-8744-4mg
4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride
2877767-02-5 90%+
4mg
$99.0 2023-04-20
Life Chemicals
F1915-8744-25mg
4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride
2877767-02-5 90%+
25mg
$163.5 2023-04-20
Life Chemicals
F1915-8744-2μmol
4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride
2877767-02-5 90%+
2μl
$85.5 2023-04-20
Life Chemicals
F1915-8744-40mg
4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride
2877767-02-5 90%+
40mg
$210.0 2023-04-20
Life Chemicals
F1915-8744-5μmol
4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride
2877767-02-5 90%+
5μl
$94.5 2023-04-20
Life Chemicals
F1915-8744-20mg
4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride
2877767-02-5 90%+
20mg
$148.5 2023-04-20
Life Chemicals
F1915-8744-10μmol
4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride
2877767-02-5 90%+
10μl
$103.5 2023-04-20

Additional information on 4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride

Introduction to 4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride (CAS No. 2877767-02-5)

4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride, identified by its CAS number 2877767-02-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of fluorine atoms and a piperidine ring, which are known for their ability to enhance metabolic stability, binding affinity, and overall pharmacological activity. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride consists of a piperidine core substituted with a fluoroalkyl group and a fluoronaphthalenyl moiety. The presence of fluorine atoms at the 4,4 positions introduces electron-withdrawing effects that can modulate the electronic properties of the molecule, thereby influencing its interactions with biological targets. Additionally, the fluoronaphthalenyl group provides a rigid aromatic system that can enhance binding specificity. These structural attributes have made this compound an attractive scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in the development of fluorinated piperidine derivatives due to their potential applications in various therapeutic areas. Piperidine-containing compounds are well-documented for their role in central nervous system (CNS) drugs, where they often serve as key pharmacophores due to their ability to cross the blood-brain barrier efficiently. The introduction of fluorine atoms further enhances these properties by improving lipophilicity and metabolic resistance. For instance, studies have shown that fluorinated piperidines can exhibit improved pharmacokinetic profiles, making them suitable for long-term therapeutic use.

The fluoronaphthalenyl substituent in 4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride adds another layer of complexity to its pharmacological potential. Naphthalene derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. By combining this moiety with a piperidine core, researchers aim to create molecules that can interact with multiple targets simultaneously, leading to synergistic effects. This approach is particularly relevant in the development of multifunctional drugs that can address complex diseases more effectively.

One of the most compelling aspects of 4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride is its potential in oncology research. Fluorinated compounds have shown promise in cancer therapy due to their ability to disrupt key enzymatic pathways involved in tumor growth and progression. The piperidine ring can serve as a hinge region for binding to protein targets, while the fluoro groups can modulate the binding affinity and selectivity. Preliminary studies suggest that this compound may inhibit certain kinases or other enzymes overexpressed in cancer cells, making it a valuable candidate for further investigation.

Another area where this compound shows promise is in the treatment of neurological disorders. The ability of piperidine derivatives to penetrate the blood-brain barrier makes them ideal candidates for CNS-targeting drugs. The fluorine atoms can enhance blood-brain barrier penetration while also improving stability against metabolic degradation. Recent research has highlighted the potential of fluorinated piperidines in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique structural features of 4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride may make it particularly effective in modulating neurotransmitter systems affected by these conditions.

The synthesis of 4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride presents both challenges and opportunities for synthetic chemists. The introduction of multiple fluorine atoms requires careful control over reaction conditions to avoid unwanted side products. However, advances in fluorination techniques have made it possible to introduce fluorine atoms at specific positions with high precision. Additionally, the fluoronaphthalenyl group adds complexity to the synthetic route but also offers opportunities for structural diversification through functional group modifications.

In conclusion, 4,4-difluoro-1-[(4-fluoronaphthalen-1-yl)methyl]piperidine hydrochloride (CAS No. 2877767-02-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases, particularly cancer and neurological disorders. As research continues to uncover new applications for fluorinated piperidine derivatives, this compound is poised to play an important role in future drug discovery efforts.

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